molecular formula C15H18ClF4NO2 B5323067 4-[3-(4-ethoxy-2,3,5,6-tetrafluorophenyl)-2-propen-1-yl]morpholine hydrochloride

4-[3-(4-ethoxy-2,3,5,6-tetrafluorophenyl)-2-propen-1-yl]morpholine hydrochloride

Cat. No. B5323067
M. Wt: 355.75 g/mol
InChI Key: RPPVHEMAAXJCJF-BJILWQEISA-N
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Description

4-[3-(4-ethoxy-2,3,5,6-tetrafluorophenyl)-2-propen-1-yl]morpholine hydrochloride, also known as EFMC or compound 1, is a synthetic organic compound that has been studied for its potential applications in scientific research. EFMC is a member of the class of compounds known as morpholine derivatives, which are known for their diverse biological activities. In

Scientific Research Applications

4-[3-(4-ethoxy-2,3,5,6-tetrafluorophenyl)-2-propen-1-yl]morpholine hydrochloride has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been studied for its potential as an anti-inflammatory agent, as well as for its activity against bacterial and fungal infections.

Mechanism of Action

The mechanism of action of 4-[3-(4-ethoxy-2,3,5,6-tetrafluorophenyl)-2-propen-1-yl]morpholine hydrochloride is not yet fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. In addition, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits cancer cell growth and induces apoptosis, or programmed cell death. In addition, this compound has been shown to have anti-inflammatory activity, reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been shown to have antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

4-[3-(4-ethoxy-2,3,5,6-tetrafluorophenyl)-2-propen-1-yl]morpholine hydrochloride has several advantages for use in lab experiments. It is a small molecule with a well-defined structure, making it easy to synthesize and purify. This compound has also been shown to have activity against a variety of cancer cell lines, making it a promising candidate for further study. However, this compound has some limitations as well. Its mechanism of action is not yet fully understood, and further research is needed to determine its potential applications in vivo.

Future Directions

There are several future directions for research on 4-[3-(4-ethoxy-2,3,5,6-tetrafluorophenyl)-2-propen-1-yl]morpholine hydrochloride. One area of interest is the development of this compound analogs with improved activity and selectivity. Another area of interest is the study of this compound in animal models to determine its potential applications in vivo. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer, inflammation, and infectious diseases.
Conclusion
In conclusion, this compound is a promising compound with potential applications in scientific research. Its synthesis method has been optimized to produce high yields of pure compound, and it has been shown to have activity against a variety of cancer cell lines, as well as anti-inflammatory and antibacterial activity. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in vivo.

Synthesis Methods

The synthesis of 4-[3-(4-ethoxy-2,3,5,6-tetrafluorophenyl)-2-propen-1-yl]morpholine hydrochloride involves the reaction of 4-ethoxy-2,3,5,6-tetrafluorobenzaldehyde with propargylamine in the presence of a palladium catalyst. The resulting product is then reacted with morpholine in the presence of hydrochloric acid to yield this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.

properties

IUPAC Name

4-[(E)-3-(4-ethoxy-2,3,5,6-tetrafluorophenyl)prop-2-enyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F4NO2.ClH/c1-2-22-15-13(18)11(16)10(12(17)14(15)19)4-3-5-20-6-8-21-9-7-20;/h3-4H,2,5-9H2,1H3;1H/b4-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPVHEMAAXJCJF-BJILWQEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1F)F)C=CCN2CCOCC2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=C(C(=C1F)F)/C=C/CN2CCOCC2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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